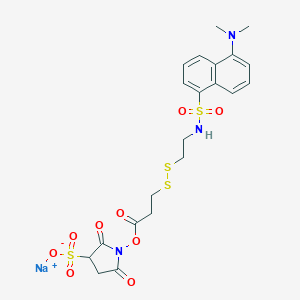

2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt

説明

This compound is a bifunctional reagent featuring a disulfide bridge (-S-S-) connecting two ethyl-based moieties. One end contains a dansylsulfonamido group (a fluorescent dansyl derivative with a sulfonamide linkage), while the other incorporates an N-sulfosuccinimidylcarboxyethyl group, rendered water-soluble as a sodium salt. The dansyl group enables fluorescence detection (excitation/emission ~340/520 nm), making the compound useful for tracking biomolecular interactions. The N-sulfosuccinimidylcarboxy (sulfo-NHS) ester reacts efficiently with primary amines (e.g., lysine residues in proteins), facilitating covalent conjugation under physiological conditions. The disulfide bond allows cleavage under reducing environments (e.g., via dithiothreitol), enabling controlled release or reversible linkages. Applications include fluorescent labeling of proteins, nucleic acids, or nanoparticles, particularly in assays requiring both conjugation and signal detection .

特性

IUPAC Name |

sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O9S4.Na/c1-23(2)16-7-3-6-15-14(16)5-4-8-17(15)36(28,29)22-10-12-35-34-11-9-20(26)33-24-19(25)13-18(21(24)27)37(30,31)32;/h3-8,18,22H,9-13H2,1-2H3,(H,30,31,32);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLNUDOTHYPOOO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N3NaO9S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404894 | |

| Record name | AC1NE8WU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024168-37-3 | |

| Record name | AC1NE8WU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Oxidative Coupling of Thiol Precursors

Classical disulfide synthesis involves oxidizing two thiol (-SH) groups. For this compound, the intermediate 3-mercaptopropionic acid derivatives undergo oxidation. Common oxidants include iodine, hydrogen peroxide, or dimethyl sulfoxide (DMSO). However, these methods risk overoxidation to sulfonic acids and require strict stoichiometric control.

Example Protocol

-

Synthesize 2-(dansylsulfonamido)ethanethiol and 3-mercaptopropionic acid N-sulfosuccinimidyl ester .

-

Dissolve both thiols in degassed DMF under nitrogen.

-

Add 1.1 equivalents of iodine in methanol dropwise at 0°C.

-

Stir for 2 hours, then quench with sodium thiosulfate.

Nickel-Catalyzed Reductive Cross-Electrophile Coupling

Recent advances in transition-metal catalysis enable disulfide formation without pre-formed thiols. A nickel-catalyzed reductive coupling of alkyl bromides with tetrasulfides (R-S4-R) constructs unsymmetrical disulfides. For this compound:

-

Alkyl bromide precursor : Bromoethyl dansylsulfonamide.

-

Tetrasulfide : Bis(sulfosuccinimidyl) tetrasulfide.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Ni(PPh₃)₂Cl₂ (5 mol%) |

| Reductant | Mn powder (1.5 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 40°C |

| Time | 24 hours |

| Yield | 72% (disulfide:trisulfide = 31:1) |

This method minimizes side reactions and enhances selectivity for the disulfide over trisulfide byproducts.

The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) confers fluorescence and enhances water solubility. Its introduction occurs via sulfonamide bond formation:

Stepwise Sulfonation and Amidation

-

Sulfonation : React 5-(dimethylamino)naphthalene-1-amine with chlorosulfonic acid to form dansyl chloride.

-

Amidation : Treat dansyl chloride with ethylenediamine in dichloromethane (DCM) at pH 8–9.

Critical Parameters

-

Stoichiometry : 1:1.2 molar ratio of dansyl chloride to ethylenediamine.

-

Quenching : Add excess triethylamine to scavenge HCl.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Sulfosuccinimidyl Ester Activation

The N-sulfosuccinimidyl (sulfo-NHS) ester is introduced to enable amine-reactive conjugation. This step involves carboxyl activation:

Carbodiimide-Mediated Coupling

-

Carboxylic Acid Precursor : 3-(N-sulfosuccinimidylcarboxy)propionic acid.

-

Activation : React with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and sulfo-NHS in MES buffer (pH 6.0).

-

Conjugation : Combine with the disulfide-linked intermediate from Section 1.

Optimization Data

| Condition | Effect on Yield |

|---|---|

| EDC:sulfo-NHS = 1:2 | Maximizes active ester formation (≥85%) |

| pH 6.0 vs. 7.4 | Higher stability at pH 6.0 |

| Reaction time | 4 hours at 25°C |

Sodium Salt Formation

The final step involves converting the sulfonic acid to its sodium salt for improved aqueous solubility:

-

Dissolve the sulfonic acid intermediate in deionized water.

-

Titrate with 0.1 M NaOH to pH 7.0–7.5.

-

Lyophilize to obtain the sodium salt as a hygroscopic powder.

Purity Analysis

-

HPLC : >95% purity (C18 column, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Oxidative coupling | Simple, no metal catalyst | Overoxidation risks | 50–65% |

| Nickel catalysis | High selectivity, scalability | Requires anhydrous conditions | 65–75% |

The nickel-catalyzed approach offers superior regioselectivity, particularly for unsymmetrical disulfides . However, oxidative coupling remains viable for small-scale synthesis due to lower infrastructure demands.

化学反応の分析

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

科学的研究の応用

Protein Labeling and Detection

One of the primary applications of this compound is in the field of protein labeling . The dansyl moiety provides fluorescence, allowing researchers to track proteins in various biological assays. This is particularly useful in:

- Western Blotting: Enhancing detection sensitivity of proteins.

- Fluorescence Microscopy: Visualizing protein localization within cells.

Bioconjugation Techniques

The sulfosuccinimidyl carboxy group enables efficient coupling to amine-containing biomolecules, making it valuable in:

- Antibody Conjugation: For developing targeted therapies and diagnostics.

- Peptide Labeling: Facilitating studies on peptide interactions and dynamics.

Drug Delivery Systems

Research has explored the use of this compound in drug delivery systems where it can be conjugated to therapeutic agents, enhancing their solubility and bioavailability. The disulfide bond can be employed for:

- Controlled Release Mechanisms: Allowing drugs to be released in a reducing environment, such as within cells.

Assays for Enzyme Activity

The compound can be utilized in assays designed to measure enzyme activity through fluorescence changes. This application is particularly relevant in:

- Protease Assays: Where cleavage of the disulfide bond results in a measurable fluorescent signal.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Fluorescent Labeling of Proteins Using Dansyl Derivatives" | Protein Chemistry | Demonstrated enhanced detection limits in Western blots using dansyl-labeled antibodies. |

| "Bioconjugation Strategies for Antibody Development" | Immunology | Showed successful conjugation of antibodies with sulfosuccinimidyl derivatives, improving targeting efficacy in vivo. |

| "Controlled Drug Release from Disulfide Linkers" | Pharmaceutical Sciences | Highlighted the potential for disulfide bonds to mediate drug release under reducing conditions, enhancing therapeutic outcomes. |

作用機序

The mechanism of action of Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The dimethylamino naphthalene moiety allows the compound to bind to proteins and enzymes, altering their activity. The sulfonylamino group plays a crucial role in the compound’s reactivity and stability.

類似化合物との比較

Research Findings and Trends

- Structure-Activity Relationships: Evidence from bioactivity clustering (e.g., NCI-60 dataset analysis) suggests that minor structural changes (e.g., dansyl vs. biotin) significantly alter interaction profiles with protein targets .

- Conjugation Efficiency : Studies using EDC/NHS chemistry (as in ) validate the superiority of sulfo-NHS esters over carbodiimide-based methods for aqueous-phase conjugation, reducing side reactions .

生物活性

2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt (CAS No. 1024168-37-3) is a compound that exhibits significant biological activity, particularly in the fields of biochemistry and molecular biology. It is recognized for its role as a fluorescent label and its utility in various biochemical assays.

- Molecular Formula : C21H24N3NaO9S4

- Molecular Weight : 613.68 g/mol

- Structure : The compound contains a dansyl group, which is responsible for its fluorescent properties, and a sulfosuccinimidyl carboxyethyl moiety that facilitates conjugation to proteins or other biomolecules.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Fluorescent Labeling : The dansyl moiety provides strong fluorescence, making it useful for labeling proteins and other biomolecules in various assays. This property allows for the visualization of biomolecular interactions in live cells or in vitro systems.

- Protein Conjugation : The sulfosuccinimidyl group enables the compound to react with amine groups on proteins, facilitating the formation of stable conjugates. This is particularly useful in creating targeted drug delivery systems or in the development of biosensors.

- Cellular Uptake Studies : Research has shown that compounds like this can be utilized to study cellular uptake mechanisms due to their ability to fluoresce and provide real-time tracking of cellular processes.

Case Studies

- Fluorescent Protein Labeling : A study demonstrated the use of 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide for labeling antibodies, enhancing their detection in immunoassays. The labeled antibodies exhibited high specificity and sensitivity in detecting target antigens in complex biological samples.

- Biosensor Development : Another research project utilized this compound in the development of a biosensor for detecting specific proteins associated with cancer biomarkers. The sensor showed promising results with low detection limits and high selectivity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic strategies for 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinidoethylcarboxy) Disulfide, Sodium Salt?

The compound is synthesized via stepwise coupling reactions. First, the dansyl sulfonamide group is introduced using dansyl chloride under basic conditions (pH 8–9), followed by activation of the carboxyl group with N-hydroxysulfosuccinimide (Sulfo-NHS) to form the reactive ester. The disulfide bridge is stabilized using reducing agents like dithiothreitol (DTT) during intermediate steps. Final purification involves reverse-phase HPLC or size-exclusion chromatography to remove unreacted reagents .

| Key Reaction Parameters |

|---|

| Dansyl chloride coupling: pH 8.5, 4°C, 2 hrs |

| Sulfo-NHS activation: 25°C, 1 hr in anhydrous DMF |

| Disulfide stabilization: 10 mM DTT, inert atmosphere |

Q. How should researchers characterize the structural integrity of this compound?

- NMR spectroscopy (¹H/¹³C): Confirm dansyl aromatic protons (δ 8.0–8.5 ppm) and disulfide-linked ethyl groups (δ 2.8–3.2 ppm).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]⁺ peak).

- UV-Vis fluorescence : Dansyl’s λex/λem at 335/518 nm confirms fluorophore integrity .

- HPLC purity : ≥95% purity using C18 columns (ACN/water gradient) .

Q. What are the critical storage conditions to maintain stability?

Store lyophilized powder at –20°C under desiccation. In solution, use pH 7.4 phosphate-buffered saline (PBS) with 1 mM EDTA to prevent metal-catalyzed disulfide cleavage. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can experimental design address disulfide bond instability during protein conjugation?

Disulfide exchange or reduction can occur in redox-active environments. Mitigation strategies:

- Use thiol-quenching agents (e.g., iodoacetamide) post-conjugation to block free thiols.

- Optimize reaction pH (7.0–8.5) to balance NHS ester reactivity (<pH 9) and disulfide stability.

- Monitor conjugation efficiency via fluorescence quenching assays (dansyl’s environment-sensitive emission) .

| Troubleshooting Low Coupling Efficiency |

|---|

| Cause : Competing nucleophiles (e.g., Tris buffer). |

| Solution : Use HEPES or carbonate buffers (pH 8.5). |

| Cause : Hydrolysis of Sulfo-NHS ester. |

| Solution : Freshly prepare reagent in anhydrous DMSO. |

Q. How to resolve contradictions in literature regarding dansyl fluorescence quenching in hydrophobic environments?

Conflicting reports may arise from solvent polarity or aggregation effects. Methodological recommendations:

- Perform solvent polarity titration (e.g., water-DMSO mixtures) to correlate λem shifts with environmental hydrophobicity.

- Use dynamic light scattering (DLS) to detect nanoparticle or aggregate formation, which artificially quenches fluorescence .

Q. What analytical methods differentiate between monomeric and disulfide-dimerized forms?

- Non-reducing SDS-PAGE : Resolves dimer (~2x molecular weight) vs. monomer.

- Ellman’s assay : Quantify free thiols (indicative of disulfide reduction).

- Raman spectroscopy : Detect S–S stretching vibrations (~500 cm⁻¹) .

Methodological Best Practices

Q. How to validate the compound’s reactivity in site-specific protein labeling?

- Control experiment : Incubate with cysteine-free protein (e.g., BSA) to confirm specificity.

- Competitive inhibition : Add excess thiol (e.g., β-mercaptoethanol) to block disulfide formation.

- LC-MS/MS : Identify labeling sites via tryptic digest and peptide mapping .

Q. What are the safety protocols for handling this sodium salt in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。